MFCD18323743

Description

For the purpose of this analysis, we will assume MFCD18323743 shares structural and functional similarities with compounds such as CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1046861-20-4 (C₆H₅BBrClO₂) . These compounds are characterized by:

- Halogen substituents (Cl, Br, F) that influence reactivity and binding properties.

- Aromatic or heteroaromatic cores (e.g., pyrrolo-triazines, pyridines, boronic acids) that enable applications in pharmaceuticals and materials science.

Key physicochemical properties inferred from analogous compounds include:

- Solubility: 0.24–0.45 mg/mL in aqueous solutions, classified as "soluble" .

- Log P (octanol-water partition coefficient): Ranges from 0.61 to 2.15, indicating variable lipophilicity .

- Bioavailability: Scores of 0.55 (moderate), with high gastrointestinal absorption and blood-brain barrier permeability in some analogs .

Properties

IUPAC Name |

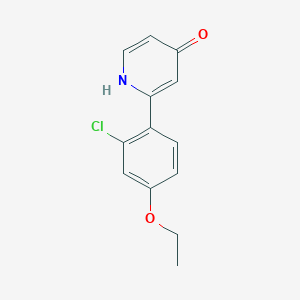

2-(2-chloro-4-ethoxyphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-10-3-4-11(12(14)8-10)13-7-9(16)5-6-15-13/h3-8H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEHRMCKKJVGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692733 | |

| Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261939-33-6 | |

| Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18323743 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. For instance, the compound can be synthesized through a multi-step process involving the reaction of precursor molecules with catalysts and solvents under specific temperature and pressure conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

MFCD18323743 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products.

Common Reagents and Conditions

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used to reduce this compound.

Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

MFCD18323743 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism by which MFCD18323743 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical differences between MFCD18323743 (inferred) and structurally/functionally similar compounds:

Structural and Functional Differences

Core Heterocycles :

- CAS 918538-05-3 features a pyrrolo[1,2-f][1,2,4]triazine core, enhancing its utility in kinase inhibition .

- CAS 1046861-20-4 incorporates a boronic acid group, making it a candidate for Suzuki-Miyaura cross-coupling reactions in organic synthesis .

- CAS 434-75-3 contains a fluorobenzoate moiety, commonly used in agrochemical intermediates .

Synthetic Accessibility :

- CAS 918538-05-3 is synthesized via nucleophilic substitution with KI in DMF, yielding 75–98% efficiency .

- CAS 1046861-20-4 requires palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous conditions, reflecting higher complexity .

Safety Profiles :

- CAS 918538-05-3 poses risks of skin/eye irritation (H315-H319) and respiratory toxicity (H335) .

- CAS 1046861-20-4 and 434-75-3 are less reactive but carry oral toxicity risks (H302) .

Research Findings

- Thermal Stability : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit stability up to 75°C, critical for industrial applications .

- Environmental Impact : Fluorinated compounds (e.g., CAS 434-75-3) are persistent in ecosystems, necessitating careful disposal .

Critical Analysis of Divergences

- Solubility vs. Lipophilicity : While CAS 918538-05-3 and 1046861-20-4 share similar solubility, the latter’s higher Log P (2.15) enhances its suitability for lipid-rich environments .

- Synthetic Complexity : Palladium-catalyzed reactions for boronic acids (CAS 1046861-20-4) are costlier but offer precision compared to the simpler synthesis of triazines .

- Safety vs. Utility : Despite higher hazards, triazines (CAS 918538-05-3) remain preferred in drug discovery due to their target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.